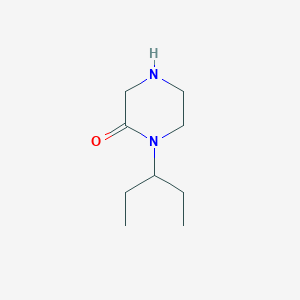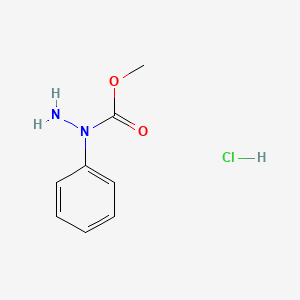
Methyl 1-phenylhydraziniumcarboxylate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-amino-N-phenylcarbamate;hydrochloride is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-amino-N-phenylcarbamate;hydrochloride typically involves the reaction of aniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as iron-chrome catalysts have been found to be effective in promoting the carbamoylation process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-amino-N-phenylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl N-amino-N-phenylcarbamate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and as a protecting group for amines in peptide synthesis
Mecanismo De Acción
The mechanism of action of methyl N-amino-N-phenylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-phenylcarbamate: Similar in structure but lacks the amino group.
Methyl N-methyl-N-phenylcarbamate: Contains an additional methyl group on the nitrogen atom.
Ethyl N-phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-amino-N-phenylcarbamate;hydrochloride is unique due to the presence of both amino and carbamate functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
methyl N-amino-N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10(9)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H |
Clave InChI |
CLOIIPRWTQEGSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


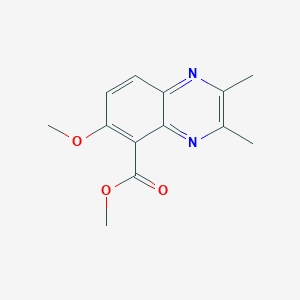
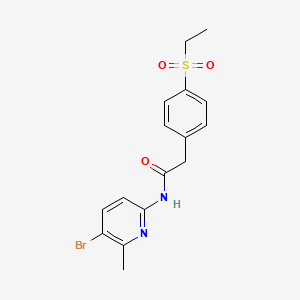




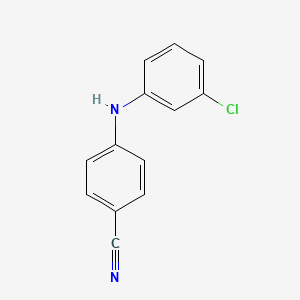


![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
